molecular formula C13H21BrN2O3 B3844808 2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B3844808
M. Wt: 333.22 g/mol
InChI Key: ZORWCWRXAWHQCN-UHFFFAOYSA-N
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Description

2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a brominated furan ring attached to a piperazine moiety, which is further linked to an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps:

    Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran. This can be achieved using bromine in the presence of a catalyst.

    Formation of Piperazine Derivative: The next step involves the reaction of 5-bromofuran with piperazine to form the intermediate compound 4-[(5-Bromofuran-2-yl)methyl]piperazine.

    Ethoxylation: The final step involves the ethoxylation of the piperazine derivative with ethylene oxide to produce the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Furanones

    Reduction: Hydrogen-substituted furan derivatives

    Substitution: Various substituted furan derivatives depending on the nucleophile used

Scientific Research Applications

2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It can serve as a probe in biological studies to understand the interaction of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets. The brominated furan ring can interact with various enzymes and receptors, while the piperazine moiety can modulate neurotransmitter activity. The ethoxyethanol chain may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • [(5-Bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine
  • (5-Bromofuran-2-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone
  • [(5-Bromofuran-2-yl)methyl][2-(4-fluorophenyl)ethyl]amine

Uniqueness

2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to its combination of a brominated furan ring, a piperazine moiety, and an ethoxyethanol chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

2-[2-[4-[(5-bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O3/c14-13-2-1-12(19-13)11-16-5-3-15(4-6-16)7-9-18-10-8-17/h1-2,17H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORWCWRXAWHQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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